molecular formula C17H15ClO B6356437 (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1176509-18-4

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6356437
CAS No.: 1176509-18-4
M. Wt: 270.8 g/mol
InChI Key: NMXQZOXEJCRWLQ-DHZHZOJOSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is an organic compound with the molecular formula C17H15ClO It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Various substituted chalcones and related compounds.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
  • (2E)-3-(3-Methylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
  • (2E)-3-(3-Fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and contributes to its biological activities, such as antimicrobial and anticancer effects. Compared to its analogs with different substituents (e.g., bromine, methyl, fluorine), the chlorophenyl derivative often exhibits higher potency and selectivity in various applications.

Biological Activity

Introduction

(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a unique structure characterized by a double bond between the second and third carbon atoms of the propene chain, along with two aromatic rings. The presence of a 3-chlorophenyl group and a 4-ethylphenyl group enhances its potential biological activity and chemical reactivity.

  • Molecular Formula: C17H15ClO
  • Molecular Weight: 270.75 g/mol
  • CAS Number: 1176509-18-4

Biological Activities

Chalcones, including this compound, are known for their wide range of pharmacological properties. The specific biological activities associated with this compound include:

  • Anticancer Activity
    • Studies have indicated that chalcones can induce apoptosis in various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells, including breast and prostate cancer cells.
  • Anti-inflammatory Effects
    • The compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Activity
    • This compound demonstrates strong antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in cells.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with various biological targets:

  • Cell Signaling Pathways: The compound modulates key signaling pathways involved in cell growth and apoptosis, such as the MAPK/ERK pathway.
  • Enzyme Inhibition: It inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Zhang et al. (2020)Anticancer ActivityDemonstrated that the compound inhibited cell growth in breast cancer cell lines via apoptosis induction.
Lee et al. (2021)Anti-inflammatory EffectsFound that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro.
Kumar et al. (2022)Antioxidant ActivityShowed that the compound significantly decreased oxidative stress markers in human cell lines.

Comparative Analysis with Similar Compounds

The unique substituents of this compound contribute to its distinct biological activity profile compared to other chalcones:

Compound NameStructure TypeNotable Activity
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-oneChalconeAntioxidant, anticancer
(2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneChalconeAnticancer, anti-inflammatory
(2E)-3-(4-Nitrophenyl)-1-(4-bromophenyl)prop-2-en-1-oneChalconeAntimicrobial

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXQZOXEJCRWLQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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